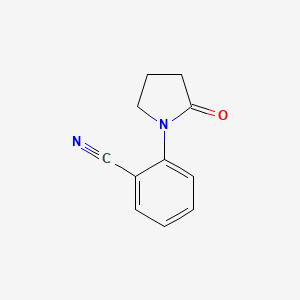

2-(2-Oxopyrrolidin-1-yl)benzonitrile

描述

Evolution of Synthetic Strategies for N-Arylpyrrolidinones

The synthesis of N-arylpyrrolidinones, a class of nitrogen-containing heterocyclic compounds, has been a dynamic area of research due to their therapeutic and biological importance. nih.gov The condensation of an aryl group with the nitrogen atom of a pyrrolidine (B122466) or pyrrolidinone ring is a key transformation that has seen significant methodological advancements over the years. nih.govresearchgate.net Early methods often required harsh reaction conditions, but modern organic synthesis has provided a host of milder and more efficient strategies.

Key synthetic approaches have evolved from classical methods to sophisticated transition-metal-catalyzed reactions that offer high yields and broad substrate scope. nih.gov The Buchwald-Hartwig and Ullmann-Goldberg reactions, for instance, are prominent examples of palladium- and copper-catalyzed C-N cross-coupling methods, respectively, that have become indispensable for the formation of the N-aryl bond. nih.govresearchgate.net Other notable strategies include Chan-Evans-Lam coupling, nucleophilic cyclization, and multicomponent reactions. nih.gov This progression reflects a continuous drive towards greater efficiency, selectivity, and functional group tolerance in organic synthesis. researchgate.net

| Synthetic Strategy | Description | Catalyst/Reagent Example |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and an amine. | Pd(OAc)₂, BINAP |

| Ullmann-Goldberg Reaction | A copper-catalyzed reaction involving an aryl halide and an amide or amine. | CuI, L-proline |

| Chan-Evans-Lam Coupling | A copper-catalyzed cross-coupling of arylboronic acids with N-H containing compounds. | Cu(OAc)₂ |

| Nucleophilic Cyclization | Intramolecular cyclization of a precursor containing both the amine and a suitable electrophilic center. | Base or acid catalysis |

| Multicomponent Reactions | Reactions where three or more reactants combine in a single step to form the product. | Various catalysts |

This table provides an overview of selected modern synthetic methods used to construct N-arylpyrrolidinone scaffolds.

Significance of Benzonitrile (B105546) Moieties in Heterocyclic Chemistry

The benzonitrile unit, consisting of a cyano (-CN) group attached to a benzene (B151609) ring, is a versatile and valuable component in heterocyclic chemistry and drug discovery. atamankimya.comacs.org Historically, benzonitrile was first synthesized in 1844 by the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.orglongdom.org Today, it is recognized as a crucial intermediate and a key building block for a wide range of more complex molecules. longdom.orgrsc.org

In synthetic chemistry, the cyano group of benzonitrile can be transformed into various other functional groups, such as amines and acids, making it a useful precursor for constructing diverse heterocyclic systems like benzamides and benzimidazoles. atamankimya.com It is also employed as a specialty solvent for organic reactions and in the formation of coordination complexes with transition metals, which serve as useful synthetic intermediates. atamankimya.comwikipedia.org

From a medicinal chemistry perspective, the nitrile group is an important pharmacophore. nih.gov It can act as a bioisostere for carbonyl or hydroxyl groups and frequently functions as a hydrogen bond acceptor in interactions with biological targets. nih.govnih.gov The strong electron-withdrawing nature of the nitrile can also modulate the electronic properties of the aromatic ring, potentially enhancing π-π stacking interactions with protein residues. nih.gov Consequently, the benzonitrile moiety is present in numerous pharmaceuticals targeting a wide array of diseases. nih.govnih.govontosight.ai

Positioning of 2-(2-Oxopyrrolidin-1-yl)benzonitrile within Contemporary Chemical Research

This compound itself is a specific molecule that embodies the convergence of the two aforementioned structural motifs. Its position in modern chemical research can be understood by examining its structural components and the applications of closely related analogues.

The compound serves as an interesting scaffold for medicinal chemistry. The pyrrolidinone ring is a core feature of the "racetam" class of nootropic drugs, suggesting that derivatives might be explored for neurological applications. pharmpharm.ru Furthermore, a more complex molecule containing a 2-benzonitrile substituted pyridone ring, perampanel, is a known noncompetitive AMPA receptor antagonist used in the treatment of epilepsy. nih.gov This highlights the therapeutic relevance of the 2-benzonitrile substituted N-aryl heterocyclic scaffold in targeting central nervous system disorders.

In the realm of synthetic methodology, the structural arrangement of this compound suggests its potential utility as an intermediate or a specialized reagent. For instance, a closely related compound, 2-(2-oxopyridin-1(2H)-yl)benzonitrile, has been utilized as an intrinsic, weakly coordinating directing group in palladium-catalyzed C-H activation reactions. researchgate.net This indicates that the N-aryl linkage and the ortho-nitrile group in this compound could be similarly employed to direct metal-catalyzed functionalizations of the benzonitrile ring, offering a pathway to novel, polysubstituted aromatic compounds. The compound is documented in chemical databases, and its basic properties are known, underscoring its availability for research purposes. nih.gov

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₁₁H₁₀N₂O nih.gov |

| Molecular Weight | 186.21 g/mol nih.gov |

| InChIKey | JGHOSOKCMDOIKM-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | C1CC(=O)N(C1)C2=CC=CC=C2C#N nih.gov |

This table summarizes the key identifiers and properties of the title compound, this compound, based on data from PubChem. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-8-9-4-1-2-5-10(9)13-7-3-6-11(13)14/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHOSOKCMDOIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70312889 | |

| Record name | 2-(2-oxopyrrolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16240-73-6 | |

| Record name | NSC263844 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-oxopyrrolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 2 2 Oxopyrrolidin 1 Yl Benzonitrile

Direct Coupling and Annulation Approaches

Direct coupling methods involve the formation of the C-N bond between pre-existing benzonitrile (B105546) and pyrrolidinone moieties. These approaches are often favored for their modularity and efficiency.

Nucleophilic Substitution Reactions Involving Benzonitrile and Pyrrolidinone Derivatives

Nucleophilic aromatic substitution (SNAr) represents a classical approach to C-N bond formation. In the context of synthesizing 2-(2-oxopyrrolidin-1-yl)benzonitrile, this typically involves the reaction of a 2-halobenzonitrile with 2-pyrrolidinone (B116388). The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a prominent example of this strategy. nih.gov

The reaction generally proceeds by reacting a 2-halobenzonitrile (e.g., 2-bromobenzonitrile (B47965) or 2-chlorobenzonitrile) with 2-pyrrolidinone in the presence of a copper catalyst and a base at elevated temperatures. The nitrile group at the ortho position activates the aryl halide towards nucleophilic attack by the pyrrolidinone nitrogen. The choice of catalyst, base, solvent, and temperature is crucial for achieving high yields.

A typical procedure involves heating 2-bromobenzonitrile with 2-pyrrolidinone, a copper(I) salt such as copper(I) iodide (CuI), a base like potassium carbonate (K2CO3), and a high-boiling polar solvent such as dimethylformamide (DMF). The reaction mechanism is believed to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the desired product. nih.gov

Table 1: Ullmann Condensation for the Synthesis of this compound

| Aryl Halide | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromobenzonitrile | K2CO3 | CuI | DMF | 140-150 | Moderate to Good |

| 2-Chlorobenzonitrile | Cs2CO3 | CuI/Ligand | Dioxane | 110-120 | Moderate |

Palladium-Catalyzed C-N Cross-Coupling Strategies for Lactam-Nitrile Formation

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of C-N bonds. rsc.org This methodology offers a highly versatile and efficient route to N-aryl lactams, including this compound.

The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with an amine or amide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of the target compound, 2-halobenzonitriles are coupled with 2-pyrrolidinone. The success of this reaction is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. rsc.orgescholarship.org

Commonly used palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)2) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3). A variety of phosphine ligands have been developed for this transformation, with biaryl phosphine ligands such as Xantphos and Josiphos being particularly effective. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) being frequently used.

Table 2: Buchwald-Hartwig Amination for the Synthesis of this compound

| Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Chlorobenzonitrile | Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 110 | Good to Excellent |

| 2-Bromobenzonitrile | Pd2(dba)3 | BINAP | NaOtBu | Dioxane | 100 | High |

Cobalt-Catalyzed Reductive Coupling in Pyrrolidinone Derivatization

While palladium and copper have dominated the field of C-N cross-coupling, recent research has focused on developing more sustainable and cost-effective methods using earth-abundant first-row transition metals like cobalt. Cobalt-catalyzed C-N coupling reactions have emerged as a promising alternative for the N-arylation of amides and lactams. nih.govrsc.org

The cobalt-catalyzed N-arylation of 2-pyrrolidinone with a 2-halobenzonitrile typically employs a simple cobalt salt, such as cobalt(II) chloride (CoCl2), in combination with a ligand and a reducing agent. The reaction mechanism is proposed to involve the in situ reduction of Co(II) to a more reactive Co(0) or Co(I) species, which then participates in the catalytic cycle. These reactions can often be carried out in more environmentally friendly solvents, including water. nih.gov

One reported system utilizes CoCl2·6H2O as the catalyst in the presence of a diamine ligand for the N-arylation of various nitrogen nucleophiles with aryl halides in water. nih.gov While specific examples for the synthesis of this compound are still emerging, the general applicability of this methodology suggests its potential for this transformation.

Table 3: Cobalt-Catalyzed N-Arylation of Lactams

| Aryl Halide | Cobalt Source | Ligand | Solvent | Conditions | Yield (%) |

| Aryl Iodide | CoCl2·6H2O | Diamine | Water | Mild | Moderate to Good |

| Aryl Bromide | Co(OAc)2 | Phenanthroline | DMF | Reductive | Moderate |

Metal-Free Synthetic Routes for N-Substituted Pyrrolidinones

In a move towards more sustainable chemical synthesis, metal-free C-N bond-forming reactions have garnered significant attention. These methods avoid the use of potentially toxic and expensive transition metals. One of the most promising metal-free approaches for the N-arylation of lactams is visible-light photoredox catalysis. researchgate.net

This strategy utilizes an organic photosensitizer that, upon irradiation with visible light, can initiate a single-electron transfer (SET) process to generate reactive intermediates. For the synthesis of N-aryl lactams, this can involve the generation of a nitrogen-centered radical from the lactam, which then adds to an aryl coupling partner. researchgate.net

A potential route for the synthesis of this compound via this method could involve the reaction of 2-pyrrolidinone with an activated benzonitrile derivative, such as a 2-cyanophenylboronic acid or a diazonium salt, in the presence of a photocatalyst and a light source. This approach offers mild reaction conditions and a high degree of functional group tolerance.

Cyclization and Ring-Forming Transformations

An alternative to direct coupling is the construction of the pyrrolidinone ring onto a pre-functionalized benzonitrile core through intramolecular cyclization reactions.

Intramolecular Cyclization Reactions for Pyrrolidinone Ring Closure

This approach involves the synthesis of an acyclic precursor containing both the 2-cyanophenyl group and a suitable four-carbon chain that can undergo intramolecular cyclization to form the pyrrolidinone ring. A common strategy is the preparation of an N-(2-cyanophenyl)-4-halobutanamide.

The synthesis of this precursor can be achieved by the acylation of 2-aminobenzonitrile (B23959) with 4-halobutyryl chloride. Subsequent treatment of the resulting N-(2-cyanophenyl)-4-halobutanamide with a base promotes an intramolecular nucleophilic substitution, where the amide nitrogen displaces the halide to form the five-membered lactam ring. nih.gov

Another variation of this strategy involves the reductive cyclization of N-(2-cyanophenyl)succinimide. The succinimide (B58015) precursor can be prepared by the reaction of 2-aminobenzonitrile with succinic anhydride. The subsequent reduction of one of the carbonyl groups of the succinimide ring leads to the formation of the desired 2-pyrrolidinone ring. Various reducing agents can be employed for this transformation, with chemoselective reagents being preferred to avoid the reduction of the nitrile group.

Table 4: Intramolecular Cyclization for Pyrrolidinone Ring Formation

| Precursor | Reagent | Conditions | Product |

| N-(2-cyanophenyl)-4-chlorobutanamide | NaH | THF, reflux | This compound |

| N-(2-cyanophenyl)succinimide | Zn/HCl | Acetic Acid | This compound |

Cyclization of Benzonitrile Derivatives in Heterocycle Construction

The construction of heterocyclic systems through the cyclization of functionalized benzonitriles is a well-established strategy in organic synthesis. These reactions leverage the reactivity of the nitrile group and other substituents on the benzene (B151609) ring to form various heterocyclic structures. The synthesis of N-containing heterocycles, in particular, has seen significant advancements through methods like denitrogenative cyclization of triazoles and benzotriazoles. ciac.jl.cnresearchgate.net In the context of this compound, this approach would theoretically involve a pre-functionalized benzonitrile that undergoes cyclization to form the pyrrolidinone ring.

Enaminonitriles, for instance, serve as versatile intermediates for the synthesis of a wide array of polyfunctionally substituted heterocycles, including pyrazoles, isoxazoles, and pyrimidines. nih.gov While not a direct route to a simple pyrrolidinone, this highlights the utility of the nitrile group in directing heterocycle formation. The general principle involves the reaction of a benzonitrile derivative containing a suitable side chain that can undergo intramolecular cyclization to form the desired five-membered lactam ring.

Recent research has focused on transition-metal-catalyzed and radical-mediated cyclization reactions, which offer mild and efficient pathways to complex heterocyclic molecules. researchgate.net The specific application of these methods to form an N-substituted pyrrolidinone ring on a benzonitrile scaffold would depend on the design of a suitable precursor that can undergo the desired intramolecular cyclization.

Ugi Four-Component Reactions in Pyrrolidinone Synthesis

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in multicomponent reaction chemistry, enabling the rapid assembly of complex molecules from simple starting materials. rsc.orgmdpi.com This one-pot reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. rsc.org The versatility of the Ugi reaction has been widely exploited in the synthesis of diverse heterocyclic compounds, including pyrrolidinones. researchgate.netresearchgate.net

In the synthesis of pyrrolidinone derivatives, the Ugi reaction can be designed to incorporate the core lactam structure. This is often achieved by using a bifunctional starting material, such as a keto-acid, which can participate in the initial multicomponent reaction and then undergo a subsequent intramolecular cyclization. The use of α-amino acids as one of the components can also lead to the formation of cyclic structures. mdpi.com

For the specific synthesis of this compound, a hypothetical Ugi reaction could involve 2-aminobenzonitrile as the amine component. The other components would be chosen to construct the remainder of the pyrrolidinone ring. For instance, a reaction between 2-aminobenzonitrile, an appropriate keto-acid, an aldehyde, and an isocyanide could theoretically yield a product that, upon cyclization, forms the desired N-(2-cyanophenyl)pyrrolidin-2-one. The efficiency and feasibility of such a reaction would depend on the specific reactants and conditions chosen. The Ugi reaction's ability to generate molecular diversity makes it an attractive, albeit complex, strategy for accessing novel pyrrolidinone derivatives. ciac.jl.cnnih.gov

| Ugi Reaction Component | Potential Reactant for this compound Synthesis | Role in Final Structure |

| Amine | 2-Aminobenzonitrile | Provides the N-(2-cyanophenyl) moiety |

| Carbonyl Compound | A suitable aldehyde or ketone | Forms part of the pyrrolidinone backbone |

| Carboxylic Acid | A γ-keto acid (e.g., Levulinic acid) | Provides the carbon backbone for the pyrrolidinone ring |

| Isocyanide | A simple isocyanide (e.g., tert-Butyl isocyanide) | Facilitates the multicomponent condensation |

Precursor-Based Synthetic Pathways

Levulinic acid, a biomass-derived platform chemical, is a valuable precursor for the synthesis of pyrrolidones. nih.govresearchgate.net The most common method for converting levulinic acid to N-substituted pyrrolidones is through reductive amination. nih.govrepec.org This process involves the reaction of levulinic acid with a primary amine in the presence of a reducing agent and often a heterogeneous catalyst. researchgate.net

The reaction mechanism typically proceeds through the formation of an imine intermediate from the ketone group of levulinic acid and the amine, followed by intramolecular cyclization to form a lactam, and subsequent reduction. Various catalytic systems have been developed to improve the efficiency and selectivity of this transformation.

To synthesize this compound using this method, 2-aminobenzonitrile would be used as the primary amine. The reaction with levulinic acid under reductive amination conditions would directly yield the target molecule.

| Reactant | Role in Synthesis | Resulting Moiety |

| Levulinic Acid | Pyrrolidinone ring precursor | 5-methyl-2-pyrrolidinone backbone (further modification may be needed) |

| 2-Aminobenzonitrile | Nitrogen source and benzonitrile moiety | N-(2-cyanophenyl) group |

| Reducing Agent (e.g., H₂) | Drives the reductive amination | - |

| Catalyst (e.g., Pd/C) | Facilitates the reaction | - |

Pyrrolidine-2-carboxylic acid, also known as proline, and its derivatives are common starting materials for the synthesis of more complex pyrrolidine-containing molecules. orgsyn.orgnih.gov The chiral nature of proline makes it a particularly useful precursor for the stereoselective synthesis of pharmaceutical compounds. mdpi.com

The synthesis of this compound from a pyrrolidine-2-carboxylic acid derivative would likely involve several steps. First, the carboxylic acid functionality would need to be converted into a suitable group for the subsequent introduction of the benzonitrile moiety. This could involve reduction to the corresponding alcohol (prolinol) followed by further functionalization. Alternatively, the nitrogen of the pyrrolidine (B122466) ring could be protected, allowing for modifications at other positions before the introduction of the benzonitrile group and subsequent oxidation to the lactam.

The introduction of the benzonitrile moiety onto the pyrrolidinone nitrogen is a crucial step in the synthesis of the target compound. Several established methods can be employed for this N-arylation reaction.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. rsc.orgnih.gov In this approach, 2-pyrrolidinone would be coupled with a 2-halobenzonitrile (e.g., 2-bromobenzonitrile or 2-chlorobenzonitrile) in the presence of a palladium catalyst, a suitable ligand, and a base. This method is known for its broad substrate scope and functional group tolerance. rsc.org

Ullmann Condensation: This is a classical copper-catalyzed N-arylation reaction. wikipedia.org The traditional Ullmann condensation often requires harsh reaction conditions, including high temperatures. wikipedia.org However, modern variations of the Ullmann reaction utilize soluble copper catalysts and ligands, allowing the reaction to proceed under milder conditions. organic-chemistry.orgmdpi.comnih.gov Similar to the Buchwald-Hartwig amination, this method would involve the coupling of 2-pyrrolidinone with a 2-halobenzonitrile.

Nucleophilic Aromatic Substitution (SNAr): If the benzonitrile ring is sufficiently activated by electron-withdrawing groups, a direct nucleophilic aromatic substitution reaction can occur. wikipedia.orgmasterorganicchemistry.comlibretexts.org For example, 2-fluorobenzonitrile, being the most reactive of the halobenzonitriles in SNAr reactions, could potentially react with the sodium or potassium salt of 2-pyrrolidinone to form the desired product. The presence of other electron-withdrawing groups on the aromatic ring would facilitate this reaction. libretexts.org

| Reaction | Catalyst/Reagent | Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base | 2-Pyrrolidinone, 2-Halobenzonitrile | Mild conditions, broad scope |

| Ullmann Condensation | Copper catalyst, ligand, base | 2-Pyrrolidinone, 2-Halobenzonitrile | Classical method, modern variations with milder conditions |

| Nucleophilic Aromatic Substitution | Strong base | 2-Pyrrolidinone, activated 2-Halobenzonitrile (e.g., 2-Fluorobenzonitrile) | Requires electron-withdrawing groups on the aromatic ring |

Based on a comprehensive search of available scientific literature, detailed mechanistic studies focusing specifically on the compound this compound are not sufficiently available to construct a thorough and scientifically accurate article that adheres to the provided outline. The explicit and detailed reaction pathways, catalytic cycles, and kinetic data requested for this particular molecule are not present in the accessible research literature.

Therefore, it is not possible to generate the requested content for each specified section and subsection without resorting to speculation or including information from unrelated compounds, which would violate the core instructions of the request. The following sections of the outline could not be substantiated with specific research on this compound:

Mechanistic Elucidation of Reactions Involving 2 2 Oxopyrrolidin 1 Yl Benzonitrile

Kinetic and Thermodynamic Investigations

Reaction Rate Studies of Cyclization Processes:Kinetic data and rate studies for cyclization reactions starting from 2-(2-Oxopyrrolidin-1-yl)benzonitrile are not present in the available literature.

To provide a scientifically accurate and verifiable article, the requested information must be present in published research. Due to the absence of such specific data for this compound, the article cannot be generated as requested.

Activation Energy and Transition State Analysis

Detailed experimental or computational data on the activation energy and transition state analysis for reactions specifically involving this compound are not extensively available in the current body of scientific literature. However, insights can be drawn from studies on analogous structures and related reactions. For instance, in palladium-catalyzed C-H activation reactions, a common transformation for aryl nitriles, the energy barrier of the C-H cleavage step is a critical parameter. Density Functional Theory (DFT) calculations on similar systems, such as the hydrolysis of 2-(2-oxopyridin-1(2H)-yl)benzonitrile, have been employed to investigate reaction intermediates and transition states. researchgate.net Such computational approaches are invaluable for predicting the feasibility of a reaction and understanding the geometry and energetic profile of the transition state.

For a hypothetical reaction, such as the derivatization of the phenyl ring of this compound, the activation energy would be influenced by the nature of the attacking reagent, the catalyst employed (if any), and the reaction conditions. The transition state would likely involve the formation of a transient complex where bonds are partially formed and broken. The stability of this transition state is a key determinant of the reaction rate.

Solvent Effects on Reaction Kinetics and Mechanisms

The polarity of the solvent is a critical factor. For reactions that proceed through polar intermediates or transition states, polar solvents can offer stabilization through dipole-dipole interactions or hydrogen bonding, thus accelerating the reaction. Conversely, nonpolar solvents might be favored for reactions involving nonpolar species. For instance, in palladium-catalyzed intramolecular oxypalladation-initiated cascades, the solvent has been shown to play a crucial role in directing the reaction pathway towards different products.

The ability of a solvent to act as a proton donor or acceptor can also be significant, particularly in reactions involving acid or base catalysis. Furthermore, the viscosity of the solvent can affect diffusion-controlled reactions. A systematic study of a reaction of this compound in a range of solvents with varying dielectric constants and hydrogen bonding capabilities would be necessary to fully elucidate the solvent effects on its reactivity.

Substrate Scope and Functional Group Tolerance in Derivatization

The derivatization of this compound can be envisioned to occur at several positions, including the aromatic ring and the pyrrolidinone moiety. The substrate scope and functional group tolerance of such derivatization reactions are critical for the synthetic utility of this building block.

In the context of palladium-catalyzed C-H functionalization, the 2-oxopyrrolidin-1-yl group can act as a directing group, guiding the reaction to the ortho-position of the benzonitrile (B105546) ring. The efficiency of such reactions would depend on the nature of the coupling partner. Studies on similar directing groups have shown that a wide range of aryl, alkenyl, and alkyl groups can often be introduced. rsc.org

The tolerance of a reaction to various functional groups is a key measure of its robustness and applicability in complex molecule synthesis. For reactions involving this compound, it would be important to assess the compatibility with common functional groups such as esters, ketones, halides, and nitro groups. For example, in cross-coupling reactions, the presence of certain functional groups on either the benzonitrile substrate or the coupling partner can sometimes lead to side reactions or catalyst deactivation. rsc.org A comprehensive study would involve reacting derivatives of this compound bearing different substituents to map out the electronic and steric limitations of a given transformation.

Below is a hypothetical data table illustrating the kind of information that would be generated from a study on the substrate scope of a palladium-catalyzed arylation of this compound.

Table 1: Hypothetical Substrate Scope for the Palladium-Catalyzed Arylation of this compound Derivatives

| Entry | Substrate | Arylating Agent | Yield (%) |

|---|---|---|---|

| 1 | This compound | Phenylboronic acid | 85 |

| 2 | 4-Fluoro-2-(2-oxopyrrolidin-1-yl)benzonitrile | Phenylboronic acid | 78 |

| 3 | 4-Methoxy-2-(2-oxopyrrolidin-1-yl)benzonitrile | Phenylboronic acid | 92 |

| 4 | This compound | 4-Tolylboronic acid | 88 |

| 5 | This compound | 4-Chlorophenylboronic acid | 75 |

| 6 | This compound | 2-Thienylboronic acid | 65 |

This table would provide valuable information on how electronic effects (electron-donating and -withdrawing groups on both reactants) and the nature of the arylating agent influence the reaction outcome.

Advanced Spectroscopic Analysis Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique that probes the magnetic properties of atomic nuclei, offering detailed information about the molecular structure, connectivity, and chemical environment of atoms. rsc.org For 2-(2-Oxopyrrolidin-1-yl)benzonitrile, various NMR methods are employed to fully characterize its structure.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their respective chemical environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzonitrile (B105546) ring and the aliphatic protons of the pyrrolidinone ring.

The four protons on the benzonitrile ring are chemically distinct and would likely appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). Their specific chemical shifts and splitting patterns are influenced by their position relative to the electron-withdrawing nitrile group and the pyrrolidinone substituent. The protons of the pyrrolidinone ring are expected in the upfield region. The two protons adjacent to the nitrogen (H-5') would be the most deshielded of the aliphatic protons due to the inductive effect of the nitrogen atom, likely appearing around δ 3.6-4.0 ppm. The protons adjacent to the carbonyl group (H-3') would resonate at approximately δ 2.5-2.8 ppm, while the remaining methylene (B1212753) protons (H-4') would appear around δ 2.0-2.4 ppm. rdd.edu.iq

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (H-3, H-4, H-5, H-6) | 7.2 - 7.8 | Multiplet (m) |

| Pyrrolidinone CH₂ (H-5') | 3.7 - 4.0 | Triplet (t) |

| Pyrrolidinone CH₂ (H-3') | 2.5 - 2.8 | Triplet (t) |

| Pyrrolidinone CH₂ (H-4') | 2.1 - 2.4 | Quintet / Multiplet (m) |

Note: These are predicted values based on typical chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. For this compound, eleven distinct signals are expected, corresponding to each unique carbon atom. The carbonyl carbon (C-2') of the lactam is the most deshielded, typically appearing around δ 175 ppm. The nitrile carbon (C≡N) has a characteristic shift in the δ 115-120 ppm range. libretexts.org The aromatic carbons show signals between δ 110-145 ppm, with the carbon attached to the nitrile group (C-2) and the carbon attached to the pyrrolidinone nitrogen (C-1) being quaternary and identifiable through techniques like DEPT. The aliphatic carbons of the pyrrolidinone ring resonate in the upfield region (δ 15-50 ppm).

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Lactam C=O (C-2') | 174 - 178 |

| Aromatic C-1 | 140 - 144 |

| Aromatic C-2 | 110 - 114 |

| Aromatic C-3, C-4, C-5, C-6 | 125 - 135 |

| Nitrile C≡N | 116 - 119 |

| Pyrrolidinone CH₂ (C-5') | 48 - 52 |

| Pyrrolidinone CH₂ (C-3') | 30 - 34 |

| Pyrrolidinone CH₂ (C-4') | 17 - 21 |

Note: These are predicted values based on typical chemical shift ranges. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent methylene groups within the pyrrolidinone ring (H-3' with H-4', and H-4' with H-5'). It would also reveal the coupling network among the four protons on the benzonitrile ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It is invaluable for assigning the carbons of the pyrrolidinone and benzonitrile rings by linking the previously assigned proton signals to their corresponding carbon partners. For example, the proton signal around δ 3.8 ppm would show a cross-peak to the carbon signal around δ 50 ppm, confirming the C-5'/H-5' assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for piecing together different fragments of the molecule. Key HMBC correlations would be expected from the H-5' protons of the pyrrolidinone ring to the aromatic C-1, and from the aromatic proton H-6 to the quaternary carbon C-2 and the nitrile carbon.

While solution-state NMR provides data on molecules tumbling rapidly in a solvent, solid-state NMR (ssNMR) spectroscopy offers atomic-level insights into the structure, conformation, and dynamics of materials in their solid, crystalline form. This technique is especially valuable for studying polymorphism, where a compound can exist in different crystal structures, which may not be distinguishable by solution-state methods. For this compound, ssNMR could be used to characterize its crystalline packing, identify different polymorphs, and study intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound is dominated by two highly characteristic and strong absorption bands that confirm its key functional groups.

Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, intense absorption band. For aromatic nitriles, this peak typically appears in the range of 2240–2220 cm⁻¹. spectroscopyonline.com Its presence is a strong indicator of the benzonitrile moiety.

Lactam Carbonyl (C=O) Stretch: The carbonyl group within the five-membered pyrrolidinone ring (a cyclic amide or lactam) produces a very strong absorption. For five-membered lactams, this C=O stretching vibration is typically observed at a relatively high frequency, around 1700-1750 cm⁻¹, due to ring strain.

The presence of these two distinct and intense bands provides definitive evidence for the core structure of the molecule.

Characteristic IR Absorption Frequencies

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N stretch | 2220 - 2240 | Strong, Sharp |

| Lactam (Amide) | C=O stretch | 1700 - 1750 | Very Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 2960 | Medium |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium-Weak |

Advanced IR Techniques (e.g., FT-IR, QCL-IR) for Detailed Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rjpn.org For this compound, the FT-IR spectrum provides a unique molecular fingerprint, revealing characteristic vibrations of its key structural components.

The spectrum is distinguished by several key absorption bands:

Nitrile (C≡N) Stretching: A sharp, intense absorption band characteristic of the nitrile group typically appears in the range of 2220-2260 cm⁻¹. This is a highly diagnostic peak for the benzonitrile moiety.

Amide Carbonyl (C=O) Stretching: The tertiary amide within the 2-pyrrolidinone (B116388) ring gives rise to a strong, prominent absorption band, generally observed between 1680-1700 cm⁻¹. The position of this band can be influenced by the ring strain and the electronic effects of the attached benzonitrile group.

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the benzene (B151609) ring produce several bands of variable intensity in the 1450-1600 cm⁻¹ region. jppres.com

Aromatic C-H Stretching: These absorptions are typically observed as a group of weaker bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (-CH₂) groups in the pyrrolidinone ring exhibit symmetric and asymmetric stretching vibrations, which appear as strong bands in the 2850-2960 cm⁻¹ region. mdpi.com

C-N Stretching: The stretching vibration of the C-N bond of the amide and the bond connecting the ring to the nitrogen appears in the fingerprint region, typically between 1200-1350 cm⁻¹.

While specific data for Quantum Cascade Laser Infrared (QCL-IR) spectroscopy on this compound is not widely available, this technique offers potential advantages over traditional FT-IR, including higher resolution, greater speed, and enhanced sensitivity, making it a valuable tool for specialized applications like reaction monitoring or trace analysis.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |

| Nitrile (C≡N) | Stretching | 2220 - 2260 | Strong, Sharp |

| Amide Carbonyl (C=O) | Stretching | 1680 - 1700 | Very Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Variable |

| C-N | Stretching | 1200 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a compound by providing a highly accurate mass measurement. nih.govnih.gov Unlike nominal mass spectrometry, HRMS can determine the mass of a molecule to within a few parts per million (ppm), which allows for the confident determination of its elemental formula. For this compound (C₁₁H₁₀N₂O), HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass. The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is used to confirm the compound's identity against the experimentally observed value. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O |

| Nominal Mass | 186 u |

| Monoisotopic Mass (Theoretical) | 186.07931 Da nih.gov |

| Ion Species (ESI+) | [M+H]⁺ |

| Exact Mass of [M+H]⁺ (Theoretical) | 187.08659 Da |

Upon ionization in a mass spectrometer, typically through techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion of this compound can undergo fragmentation. Analyzing these fragments helps to piece together the molecule's structure. While specific fragmentation studies on this exact molecule are not extensively published, plausible pathways can be predicted based on its structure and known fragmentation patterns of related compounds like benzonitrile and N-substituted lactams. nih.govrsc.orgresearchgate.net

Key fragmentation steps may include:

Loss of CO: A common fragmentation for cyclic amides (lactams) is the neutral loss of a carbonyl group (CO, 28 Da) from the pyrrolidinone ring.

Cleavage of the Pyrrolidinone Ring: The five-membered ring can open and fragment in various ways, leading to the loss of ethene (C₂H₄, 28 Da) or other small neutral molecules.

Formation of Benzonitrile Cation: Cleavage of the N-C bond between the benzene ring and the pyrrolidinone nitrogen can lead to the formation of a benzonitrile-containing fragment.

Loss of HCN: Fragmentation of the benzonitrile moiety itself can result in the loss of hydrogen cyanide (HCN, 27 Da), a characteristic pathway for aromatic nitriles. researchgate.net

| Proposed Fragment Structure | m/z (Nominal) | Possible Origin |

|---|---|---|

| [C₁₁H₁₀N₂O]⁺˙ (Molecular Ion) | 186 | Parent Molecule |

| [C₁₀H₁₀N₂]⁺˙ | 158 | Loss of CO |

| [C₇H₄N]⁺ | 102 | Fragment corresponding to the benzyne (B1209423) radical cation (from loss of HCN from benzonitrile fragment) nih.gov |

| [C₆H₅]⁺ | 77 | Phenyl cation, loss of CN |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is primarily determined by the benzonitrile chromophore. The pyrrolidinone ring itself does not absorb significantly in the typical UV-Vis range (200-800 nm).

The spectrum is expected to show strong absorptions corresponding to π → π* electronic transitions within the aromatic system. These transitions are characteristic of the benzene ring and the conjugated nitrile group. Based on data for benzonitrile, strong absorption bands can be expected in the UV region, typically below 300 nm. nist.govnist.gov The substitution of the pyrrolidinone group on the benzene ring may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima (λ_max) compared to unsubstituted benzonitrile. sphinxsai.comresearchgate.net

| Expected λ_max | Associated Electronic Transition | Chromophore |

|---|---|---|

| ~220-230 nm | π → π | Benzene Ring / Nitrile Conjugation |

| ~270-280 nm | π → π (Benzenoid band) | Benzene Ring |

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS)

To analyze this compound in complex mixtures, such as reaction media or biological samples, coupling a separation technique with a spectroscopic detector is essential. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used hyphenated techniques for this purpose. nih.govkuleuven.be

Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the preferred method for compounds like this compound, which are polar and may have limited thermal stability. ajprd.com LC, particularly High-Performance Liquid Chromatography (HPLC), separates the compound from a mixture based on its interactions with a stationary phase (e.g., C18 column). nih.gov The separated analyte then flows into the mass spectrometer, which provides mass detection for confirmation and quantification. nih.gov LC-MS offers high sensitivity and specificity, making it ideal for pharmaceutical analysis. kuleuven.be

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. While potentially applicable, the polarity and molecular weight of this compound may necessitate derivatization to improve its volatility for GC analysis. iu.edunih.gov In GC-MS, the sample is vaporized and separated in a capillary column before entering the mass spectrometer for detection. The resulting mass spectra can be compared against libraries for identification. nih.gov

The choice between LC-MS and GC-MS depends on the compound's physicochemical properties and the analytical requirements, with LC-MS generally offering broader applicability for moderately polar, non-volatile pharmaceutical compounds. scispace.com

Derivatization Strategies and Analogue Development Based on 2 2 Oxopyrrolidin 1 Yl Benzonitrile

Modifications of the Pyrrolidinone Ring System

The pyrrolidinone ring, a five-membered lactam, is a versatile platform for structural modifications. These changes can influence the molecule's conformation, polarity, and hydrogen bonding capabilities.

Introduction of Alkyl and Hydroxyl Substituents

The introduction of alkyl and hydroxyl groups onto the pyrrolidinone ring can significantly impact the molecule's lipophilicity and potential for further functionalization. While direct alkylation or hydroxylation of 2-(2-Oxopyrrolidin-1-yl)benzonitrile is not extensively documented in readily available literature, established synthetic methodologies for analogous systems provide a clear blueprint for these transformations.

For instance, the synthesis of 3-methylpyrrolidin-2-one (B1294592) has been achieved through the base-catalyzed cyclization of N-monosubstituted 4-hydroxy-2-methylbutanamide. researchgate.net This suggests that a similar strategy, starting from an appropriately substituted precursor, could yield alkylated analogues of this compound. The general approach for N-alkylation of amides often involves deprotonation with a strong base followed by reaction with an alkyl halide. acsgcipr.orgyoutube.com

The synthesis of hydroxylated derivatives can be approached through multi-component reactions. For example, polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives have been successfully synthesized via three-component reactions involving aromatic aldehydes, amines, and sodium diethyl oxalacetate (B90230) in the presence of an acid catalyst. nih.gov This methodology could be adapted to produce hydroxylated analogues of the target compound.

Table 1: Potential Strategies for Alkylation and Hydroxylation of the Pyrrolidinone Ring

| Modification | Synthetic Strategy | Key Reagents | Potential Product |

|---|---|---|---|

| Alkylation | Base-catalyzed cyclization of a substituted butanamide precursor. researchgate.net | Lithium diisopropylamide (LDA), Diphenyl phosphorochloridate (DPPCl) | Alkyl-substituted this compound |

| Hydroxylation | Three-component reaction of an aromatic aldehyde, an amine, and a ketoester. nih.gov | Citric acid, Sodium diethyl oxalacetate | Hydroxy-substituted this compound |

Stereoselective Synthesis of Pyrrolidinone Analogs

The creation of chiral centers on the pyrrolidinone ring is of significant interest for developing stereochemically defined analogues. Stereoselective synthesis can be achieved through various methods, including the use of chiral catalysts and auxiliaries.

One prominent method is the heterogeneous catalytic hydrogenation of highly substituted pyrroles. This approach can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. researchgate.net The choice of catalyst, such as rhodium on alumina, and reaction conditions are crucial for achieving high stereocontrol. researchgate.net Another powerful technique is the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles, which can be catalyzed by transition metals or organocatalysts to produce highly functionalized and stereochemically enriched pyrrolidines.

Furthermore, asymmetric synthesis of spirocyclic pyrrolidines has been accomplished through one-pot, three-component reactions utilizing magnetic nanorods functionalized with L-proline as a reusable catalyst. rsc.org These methods, while not directly applied to this compound in the reviewed literature, represent state-of-the-art strategies for accessing its chiral analogues.

Table 2: Methods for Stereoselective Synthesis of Pyrrolidinone Analogs

| Method | Key Features | Catalyst/Auxiliary Example |

|---|---|---|

| Catalytic Hydrogenation of Pyrroles | High diastereoselectivity, formation of multiple stereocenters. researchgate.net | Rhodium on Alumina (Rh/Al2O3) |

| 1,3-Dipolar Cycloaddition | High functionalization and stereochemical enrichment. | Transition metals or organocatalysts |

| Asymmetric Spirocyclization | One-pot, three-component reaction, reusable catalyst. rsc.org | L-proline functionalized manganese ferrite (B1171679) nanorods |

Variations in Ring Size and Heteroatom Incorporation

Altering the size of the lactam ring or incorporating different heteroatoms can lead to novel scaffolds with distinct biological and chemical properties.

Ring Size Variation: The expansion of the five-membered pyrrolidinone ring to a six-membered piperidinone ring can be achieved through various synthetic routes. One-pot methods for the synthesis of N-substituted piperidines from halogenated amides have been developed, involving amide activation, reduction, and intramolecular nucleophilic substitution. nih.gov Another approach involves the dual-catalyzed carbonylation of pyrrolidines by ring expansion to form 6-substituted-2-piperidinones. nih.gov

Heteroatom Incorporation: The replacement of a methylene (B1212753) group in the pyrrolidinone ring with a heteroatom, such as oxygen, leads to the formation of an oxazolidinone ring. Oxazolidinones are a class of compounds with significant antibacterial activity. nih.gov The synthesis of N-aryl-oxazolidin-2-ones can be achieved through palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides. organic-chemistry.org Stereoselective synthesis of oxazolidin-2-ones can be accomplished via an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement. nih.gov

Table 3: Strategies for Ring Size Variation and Heteroatom Incorporation

| Modification | Resulting Ring System | Synthetic Approach |

|---|---|---|

| Ring Expansion | Piperidinone | One-pot cyclization of halogenated amides. nih.gov |

| Heteroatom Incorporation | Oxazolidinone | Palladium-catalyzed N-arylation. organic-chemistry.org |

Functionalization of the Benzonitrile (B105546) Moiety

The benzonitrile portion of the molecule provides another avenue for derivatization, allowing for modifications that can influence electronic properties, introduce new binding interactions, or serve as handles for further chemical transformations.

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of halogen atoms onto the benzonitrile ring is a key step for further diversification through cross-coupling reactions. Halogenated aromatic compounds are valuable precursors for forming new carbon-carbon and carbon-heteroatom bonds.

Halogenation: The direct halogenation of the benzonitrile ring can be achieved using various electrophilic halogenating agents. The position of halogenation will be directed by the existing substituents on the ring.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the derivatization of aryl halides. mdpi.com These reactions involve the coupling of an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base. This methodology has been successfully applied to the coupling of a variety of (hetero)aryl chlorides and bromides under mild, aqueous conditions. nih.gov For instance, the Suzuki coupling of 4-iodobenzonitrile (B145841) has been demonstrated, highlighting the feasibility of this reaction on a similar scaffold. nih.gov

Table 4: Example of a Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

Transformation of the Nitrile Group to Other Functionalities

The nitrile group is a versatile functional group that can be converted into a range of other functionalities, including carboxylic acids, amides, and amines. libretexts.orglibretexts.orgorganic-chemistry.orgyoutube.com

Hydrolysis to Carboxylic Acids and Amides: The hydrolysis of nitriles can be achieved under either acidic or basic conditions. libretexts.org Heating a nitrile with a dilute acid, such as hydrochloric acid, yields a carboxylic acid. libretexts.org Conversely, heating with an alkali solution, like sodium hydroxide, initially produces a carboxylate salt, which can then be acidified to give the carboxylic acid. libretexts.org The hydrolysis can be stopped at the amide stage under milder conditions. libretexts.org

Reduction to Amines: The nitrile group can be reduced to a primary amine using various reducing agents. Sodium triacetoxyborohydride (B8407120) is a selective reducing agent for reductive amination. harvard.eduorganic-chemistry.orgmasterorganicchemistry.com This process typically involves the in-situ formation of an imine followed by its reduction.

Table 5: Transformations of the Nitrile Group

| Transformation | Reaction Conditions | Product Functional Group |

|---|---|---|

| Acid Hydrolysis | Heat with dilute acid (e.g., HCl). libretexts.org | Carboxylic Acid |

| Alkaline Hydrolysis | Heat with aqueous alkali (e.g., NaOH), followed by acidification. libretexts.org | Carboxylic Acid |

| Partial Hydrolysis | Milder hydrolysis conditions. libretexts.org | Amide |

| Reduction | Reductive amination (e.g., NaBH(OAc)3). harvard.edu | Amine (as part of a larger structure if an aldehyde/ketone is used) |

Introduction of Electron-Donating and Electron-Withdrawing Groups

The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzonitrile ring of this compound is a fundamental approach to fine-tune the molecule's physicochemical and pharmacological properties. These substitutions can significantly influence factors such as molecular polarity, hydrogen bonding capacity, and metabolic stability, thereby impacting its interaction with biological targets.

Systematic investigations into the effects of these substitutions have led to the synthesis of a diverse library of analogues. For instance, the introduction of methoxy (B1213986) (an EDG) or nitro (an EWG) groups at various positions on the benzamide (B126) phenyl ring of related benzamide-isoquinoline derivatives has been shown to modulate sigma-2 receptor affinity. Specifically, a para-methoxy substitution can dramatically enhance selectivity for the sigma-2 receptor over the sigma-1 receptor. While direct studies on this compound are limited, these findings on analogous structures underscore the potential of this derivatization strategy.

The following table summarizes representative examples of substituted benzonitrile ligands and their observed effects in different chemical contexts, illustrating the principles that could be applied to the derivatization of this compound.

| Substituent | Position | Group Type | Potential Effect on Benzonitrile Moiety |

| Methoxy (-OCH3) | Para | Electron-Donating | Increased electron density in the aromatic ring |

| Nitro (-NO2) | Para | Electron-Withdrawing | Decreased electron density in the aromatic ring |

| Methyl (-CH3) | Para | Electron-Donating | Increased electron density through hyperconjugation |

| Trifluoromethyl (-CF3) | Para | Electron-Withdrawing | Strong electron withdrawal due to inductive effects |

| Halogens (F, Cl, Br) | Various | Electron-Withdrawing | Inductive electron withdrawal |

Synthesis of Hybrid Structures and Conjugates

The core structure of this compound serves as an excellent platform for the creation of hybrid molecules, where it is covalently linked to other pharmacologically relevant heterocyclic systems. This approach aims to combine the structural features of different molecular classes to generate novel compounds with potentially synergistic or unique biological activities.

Tethering to Other Heterocyclic Systems

The conjugation of this compound with other heterocyclic moieties can be achieved through various synthetic strategies, often involving the functionalization of either the benzonitrile or the pyrrolidinone ring. While specific examples tethering this compound are not extensively documented in publicly available literature, the principles of hybrid molecule synthesis are well-established. For instance, the synthesis of novel pyrido[1,2-c]pyrimidine (B1258497) derivatives has been accomplished by incorporating a 6-fluoro-3-(4-piperidynyl)-1,2-benzisoxazole moiety, a modification aimed at enhancing affinity for specific biological targets. nih.gov This strategy of linking distinct heterocyclic systems highlights a viable pathway for the development of novel chemical entities derived from this compound.

Development of Complex Polycyclic Architectures (e.g., Pyrido[1,2-a]pyrimidinones, Bispyrido Analogs)

The inherent reactivity of the nitrile and lactam functionalities within this compound and its derivatives makes it a valuable precursor for the construction of more complex, fused polycyclic systems. These intricate architectures are of significant interest in medicinal chemistry due to their rigid conformations and potential for specific interactions with biological macromolecules.

The synthesis of pyrido[1,2-a]pyrimidinones, for example, often involves the condensation of a 2-aminopyridine (B139424) derivative with a suitable carbonyl compound. While direct synthesis from this compound has not been explicitly detailed, analogous transformations utilizing related benzonitrile-containing precursors are conceivable. The development of such synthetic routes would open avenues to novel tricyclic and tetracyclic frameworks incorporating the core structure of this compound. Research into the synthesis of pyrido[1,2-a]pyrimidinone derivatives has demonstrated their potential as inhibitors of various enzymes and their utility in targeting signaling pathways implicated in disease.

The following table outlines some of the complex polycyclic architectures that could potentially be synthesized from this compound-based precursors and their general synthetic approaches.

| Polycyclic System | Potential Synthetic Precursor | General Synthetic Approach |

| Pyrido[1,2-a]pyrimidinones | Functionalized this compound | Cyclocondensation with a suitable pyridine (B92270) derivative |

| Bispyrido Analogs | Dimerized or appropriately functionalized benzonitrile derivatives | Inter- or intramolecular cyclization reactions |

| Quinolinobenzo[a]phenazinones | ortho-amino-functionalized this compound | Domino Knoevenagel-hetero-Diels-Alder reaction |

Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Chemical Synthesis

The reactivity of both the benzonitrile (B105546) and the N-aryl pyrrolidinone moieties allows this compound to be utilized as a strategic starting material or intermediate in the synthesis of a variety of complex organic molecules.

2-(2-Oxopyrrolidin-1-yl)benzonitrile serves as a key intermediate in multi-step synthetic pathways. The nitrile group is particularly versatile and can undergo a wide range of chemical transformations to introduce new functional groups. For instance, the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used for treating type-II diabetes, often relies on key intermediates that feature a cyanopyrrolidine moiety. beilstein-journals.orgnih.gov While not the exact molecule, compounds like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile are crucial for building these complex therapeutic agents, highlighting the importance of the cyanopyrrolidine scaffold in medicinal chemistry. beilstein-journals.orgnih.gov

The nitrile group can be converted into other functional groups, making it a synthetic linchpin. This versatility allows chemists to introduce complexity and build advanced molecular architectures.

| Original Functional Group | Transformation Reaction | Resulting Functional Group | Potential Application |

| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) | Synthesis of APIs, molecular linkers |

| Nitrile (-C≡N) | Reduction | Primary Amine (-CH₂NH₂) | Introduction of basic centers, further functionalization |

| Nitrile (-C≡N) | Grignard Reaction | Ketone (-C(=O)R) | Carbon-carbon bond formation |

| Nitrile (-C≡N) | Cycloaddition | Heterocycles (e.g., Tetrazoles) | Bioisosteric replacement, ligand synthesis |

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and natural products. nih.govopenmedicinalchemistryjournal.comrsc.org Approximately 60% of all unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. nih.govopenmedicinalchemistryjournal.com Nitriles are well-established precursors for the synthesis of these important frameworks. scite.ai

The strategic placement of the pyrrolidinone nitrogen atom ortho to the nitrile group in this compound makes it a prime candidate for intramolecular cyclization reactions to form fused heterocyclic systems. For example, lithiated toluamide-benzonitrile cycloaddition has been used to synthesize benzo[c]phenanthridine (B1199836) alkaloids, demonstrating how ortho-lithiated amides can react with nitriles to build complex fused rings. nih.gov Similar strategies could potentially be applied to this compound to access novel, polycyclic structures containing the pyrrolidinone moiety. The synthesis of polysubstituted benzopyrano[3,4-c]pyrrolidine frameworks via cycloaddition reactions further illustrates the utility of building blocks that can form fused five-membered heterocyclic rings. researchgate.net

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are highly efficient synthetic strategies. uni-regensburg.dersc.org They increase molecular complexity rapidly while minimizing waste and purification steps. uni-regensburg.deresearchgate.net The structure of this compound is well-suited for such processes. A reaction initiated at one functional group could trigger a subsequent transformation at another site within the molecule. For instance, an electrochemical-induced cascade reaction of 2-formyl benzonitrile with anilines has been developed to synthesize N-aryl isoindolinones, showcasing how an ortho-substituted benzonitrile can undergo a tandem process. researchgate.net This suggests the potential for this compound to undergo similar electrochemically or chemically initiated cascade sequences, where an initial reaction at the nitrile could be followed by cyclization involving the pyrrolidinone ring or the aromatic system.

Contributions to Materials Science

The distinct electronic and structural features of this compound lend themselves to applications in materials science, particularly in the creation of functional organic materials and polymers with specific, tailored properties.

Functional organic materials are designed to exhibit specific properties such as liquid crystallinity, stimuli-responsiveness, or unique electronic characteristics. researchgate.net The benzonitrile fragment is a known component in materials science, capable of participating in specific non-covalent interactions like C-H⋯N hydrogen bonds and C-H⋯π interactions. nih.gov These interactions are crucial for creating self-assembling systems and for molecular recognition. For example, supramolecular macrocycles have been designed to precisely recognize various benzonitrile derivatives, including commercial drugs, through a "key-lock" binding mechanism in the solid state. nih.gov The presence of the benzonitrile unit in this compound suggests its potential use as a building block for crystalline materials, metal-organic frameworks, or supramolecular assemblies where directed intermolecular interactions are desired. The polar lactam group further enhances its ability to form hydrogen bonds, potentially leading to materials with predictable packing and tailored physical properties.

While not a conventional monomer, this compound can be incorporated into polymeric structures as a functional side group to impart specific properties. The field of polymer chemistry often involves the synthesis of polymers with dedicated functionalities to create materials for biomedical applications, sensors, or smart coatings. mdpi.com The incorporation of the polar pyrrolidinone ring and the reactive nitrile group can significantly alter the characteristics of a polymer backbone.

| Property | Influence of Pyrrolidinone Group | Influence of Benzonitrile Group |

| Solubility | Increases polarity, may enhance solubility in polar solvents. | Contributes to aromatic stacking interactions. |

| Thermal Stability | The lactam ring is generally thermally stable. | The aromatic nitrile can enhance thermal resistance. |

| Adhesion | The polar lactam can form hydrogen bonds, improving adhesion to substrates. | Can participate in dipole-dipole interactions. |

| Post-polymerization Modification | Generally inert, providing a stable scaffold. | The nitrile group can be chemically modified to attach other molecules (e.g., dyes, drugs). |

This approach allows for the fine-tuning of polymer properties, creating materials designed for specific, high-performance applications.

Exploration in the Development of Photoactive and Conductive Materials

There is no available scientific literature to suggest that this compound has been investigated for its potential in photoactive or conductive materials. Research in these areas typically focuses on molecules with extended π-conjugated systems, specific chromophores, or moieties that can facilitate charge transport. The structure of this compound does not inherently possess the typical features of a photoactive or conductive material.

Role in Specialty Chemical Production

Similarly, the role of this compound as an intermediate or precursor in specialty chemical production is not documented in publicly available chemical literature or patents. Specialty chemicals are produced for specific applications and while benzonitrile derivatives are important intermediates in pharmaceuticals, agrochemicals, and dyes, there is no evidence to suggest that this compound is utilized in a similar capacity.

Further research and development would be necessary to determine if this compound has any utility in the aforementioned applications. Without such studies, any discussion of its role would be purely speculative.

Future Research Directions and Challenges

Development of Greener Synthetic Routes and Sustainable Methodologies

A primary challenge in contemporary chemical synthesis is the development of environmentally benign processes. Future research on 2-(2-Oxopyrrolidin-1-yl)benzonitrile will increasingly focus on green chemistry principles to minimize environmental impact.

Key areas of investigation include:

Microwave-Assisted Synthesis: This technology offers significant advantages over conventional heating by reducing reaction times from hours to minutes and increasing product yields. google.com The application of microwave irradiation, particularly in one-pot, multi-component reactions, presents a clean, efficient, and economical route for synthesizing pyrrolidinone derivatives. sphinxsai.comresearchgate.net Research into microwave-assisted protocols for the N-arylation of 2-pyrrolidinone (B116388) with 2-fluorobenzonitrile could provide a more sustainable pathway.

Sustainable Solvents and Catalysts: The replacement of toxic organic solvents with greener alternatives is a critical goal. Methodologies using water or natural deep eutectic solvents (NaDES) as the reaction medium are being explored. acs.org For instance, sustainable metal-free processes for converting levulinic acid into N-substituted pyrrolidones have been developed using NaDES as both green solvents and organocatalysts under microwave irradiation. acs.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. Biocatalytic approaches, such as the use of imine reductases for the asymmetric synthesis of chiral cyclic amines, are emerging as powerful tools. nih.gov Future work could involve engineering enzymes for the specific synthesis of N-aryl pyrrolidinones, providing a highly sustainable and stereocontrolled route. nih.gov

| Methodology | Advantages | Challenges | References |

|---|---|---|---|

| Conventional Heating | Well-established procedures | Long reaction times, high energy consumption, use of hazardous solvents | sphinxsai.com |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, energy efficiency | Scalability concerns, potential for side reactions due to rapid heating | sphinxsai.comresearchgate.netnih.gov |

| Use of Green Solvents (e.g., Water, NaDES) | Reduced environmental impact, improved safety | Limited substrate solubility, potential for different reaction kinetics | acs.org |

| Biocatalysis | High stereo- and regioselectivity, mild reaction conditions, environmentally benign | Enzyme stability and cost, limited substrate scope for wild-type enzymes | nih.gov |

Advancements in Chemo-, Regio-, and Stereoselective Synthesis

Achieving high levels of selectivity is crucial for producing specific isomers with desired biological or material properties. For this compound and its derivatives, controlling the substitution patterns on both the pyrrolidinone and benzene (B151609) rings is a significant challenge that requires sophisticated synthetic strategies.

Future research will likely focus on:

Asymmetric Catalysis: The development of catalytic asymmetric methods is essential for synthesizing enantiomerically pure pyrrolidinone derivatives. jhu.eduacs.org This includes the use of chiral nucleophilic amine catalysts in reactions of ketenes with imines to produce β-lactams with excellent enantioselectivity. jhu.edu Similar principles can be extended to pyrrolidinone synthesis. Palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation has also been shown to produce β-lactams with up to 94% ee. nsf.gov

Diastereoselective Reductions: The stereoselective reduction of highly substituted pyrrole precursors offers an efficient route to complex pyrrolidines. acs.org For example, the heterogeneous catalytic hydrogenation of substituted pyrroles can create up to four new stereocenters with high diastereoselectivity. acs.org

[3+2] Cycloaddition Reactions: These reactions are powerful tools for constructing the five-membered pyrrolidinone ring with multiple stereocenters in a single step. The use of chiral N–tert-butanesulfinylazadienes and azomethine ylides, for instance, can yield densely substituted pyrrolidines with excellent regio- and diastereoselectivities. chemistryviews.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by moving from trial-and-error experimentation to data-driven, predictive approaches.

Key opportunities in this area include:

Predictive Modeling: ML algorithms can be trained on large reaction datasets to predict the outcomes of new reactions, including product yields and selectivity. researchgate.net This can accelerate the identification of optimal conditions for synthesizing this compound, minimizing the need for extensive empirical screening.

Catalyst Design and Screening: AI can be used to identify novel catalyst formulations. oulu.fi By correlating catalyst descriptors (e.g., structural and electronic properties) with performance, ML models can predict the efficacy of new, untested catalysts, thereby guiding experimental efforts toward the most promising candidates.

Workflow Automation: The combination of predictive models with automated high-throughput experimentation platforms can create a closed loop for reaction optimization. mdpi.com This synergy allows for the rapid exploration of a vast reaction space, leading to faster discovery of efficient and robust synthetic routes.

Exploration of Novel Catalytic Systems for Efficient Transformations

The core synthetic step in forming this compound is the C-N cross-coupling reaction. While palladium-based catalysts have been dominant, future research is focused on developing more sustainable, cost-effective, and efficient catalytic systems.

Promising areas for exploration are:

Photoredox Catalysis: Visible-light photoredox catalysis enables the N-arylation of lactams under exceptionally mild, metal-free conditions. unimi.ituni-regensburg.de This method can generate N-centered radicals that readily couple with aryl partners and can be scaled up using continuous flow reactors, making it highly suitable for industrial applications. uni-regensburg.de Photoredox approaches can also be used to synthesize γ-lactams from N-acyl-N'-aryl-N,N'-aminals. lboro.ac.uk

Earth-Abundant Metal Catalysis: There is a growing interest in replacing precious metal catalysts like palladium with more abundant and less expensive metals such as nickel and copper. nih.gov Nickel-catalyzed systems have shown high efficiency in the N-arylation of amides and lactams and can even facilitate novel transformations like cyclization/carbonylation reactions to form 2-pyrrolidinone derivatives. nih.govnih.gov Furthermore, nickel-photoredox dual catalysis can promote amide arylations under moderate temperatures without strong bases. escholarship.org

Advanced Ligand Development: The performance of metal catalysts is heavily dependent on the supporting ligands. The development of new ligand classes, such as biarylphosphine ligands for palladium catalysts, continues to push the boundaries of C-N cross-coupling efficiency, enabling reactions with previously challenging substrates. mit.edu The discovery of novel ligands, such as a pyrrole-ol motif for copper, can enable unprecedented reactivity for coupling sterically hindered partners. nih.gov

| Catalytic System | Key Features | Advantages | References |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Uses light energy to drive reaction; often metal-free | Mild conditions, high functional group tolerance, sustainable | unimi.ituni-regensburg.de |

| Nickel Catalysis | Utilizes an earth-abundant metal | Cost-effective, high reactivity for specific transformations | nih.govnih.govescholarship.org |

| Copper Catalysis with Novel Ligands | Uses an inexpensive metal with tailored ligands | Enables coupling of challenging/sterically hindered substrates | nih.govresearchgate.net |